2-[2-[(Tert-butylamino)methyl]-4,6-dichlorophenoxy]acetamide;hydrochloride
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Overview
Description
2-[2-[(Tert-butylamino)methyl]-4,6-dichlorophenoxy]acetamide;hydrochloride is a chemical compound with the molecular formula C13H18Cl2N2O2. It is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(Tert-butylamino)methyl]-4,6-dichlorophenoxy]acetamide;hydrochloride typically involves the reaction of 4,6-dichlorophenol with tert-butylamine in the presence of a suitable base. The reaction proceeds through a nucleophilic substitution mechanism, where the tert-butylamine displaces the chlorine atoms on the phenol ring. The resulting intermediate is then reacted with chloroacetamide to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Commonly used solvents include dichloromethane and ethanol, and the reactions are typically carried out under controlled temperature and pressure conditions to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[2-[(Tert-butylamino)methyl]-4,6-dichlorophenoxy]acetamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenoxyacetamides.
Scientific Research Applications
2-[2-[(Tert-butylamino)methyl]-4,6-dichlorophenoxy]acetamide;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[2-[(Tert-butylamino)methyl]-4,6-dichlorophenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butylamino)ethyl methacrylate
- 2-(tert-Butylamino)ethyl acetate hydrobromide
- Ethyl 2-(tert-butylamino)-4-hydroxy-4,5-dihydro-3-furancarboxylate
- Ethyl 5-acetyl-4-amino-2-(tert-butylamino)-3-thiophenecarboxylate
Uniqueness
2-[2-[(Tert-butylamino)methyl]-4,6-dichlorophenoxy]acetamide;hydrochloride is unique due to its specific substitution pattern on the phenoxy ring and the presence of both tert-butylamino and acetamide groups. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
2-[2-[(tert-butylamino)methyl]-4,6-dichlorophenoxy]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O2.ClH/c1-13(2,3)17-6-8-4-9(14)5-10(15)12(8)19-7-11(16)18;/h4-5,17H,6-7H2,1-3H3,(H2,16,18);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTBXDYYSHQRPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=C(C(=CC(=C1)Cl)Cl)OCC(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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